Firocoxib
Description
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULAPETWGIGNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870188 | |
| Record name | 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189954-96-9 | |
| Record name | Firocoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189954-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Firocoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189954969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Firocoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Firocoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-(Cyclopropylmethoxy)-4-[4-(methanesulfonyl)phenyl]-5,5-dimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FIROCOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6V2W4S4WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Synthetic Strategy
The synthesis of Firocoxib revolves around constructing its furanone core through sequential functionalization of aromatic precursors. Two primary routes dominate industrial production:
- Thioanisole-based route (WO2018109781A1): Begins with thioanisole (VII) and isobutyryl chloride (VIII) to form 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one (VI), followed by bromination, oxidation, and cyclization.
- Phase-transfer-catalyzed route (CN104803956A): Utilizes phase-transfer agents to mediate hydroxylation and alkylation steps, avoiding hazardous bases like sodium hydride.
Critical Intermediate Synthesis
Formation of (Cyclopropylmethoxy)acetic Acid
A pivotal intermediate, (cyclopropylmethoxy)acetic acid (IV), is synthesized via nucleophilic substitution. WO2018109781A1 employs cyclopropylmethanol (IX) and bromoacetic acid (X) with potassium tert-butoxide in tetrahydrofuran (THF), achieving >90% yield. This method replaces sodium hydride—a pyrophoric reagent—with safer alkoxide bases, enhancing process safety for industrial scaling.
Bromination and Oxidation
Bromination of 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one (VI) with liquid bromine yields 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one (V), subsequently oxidized to 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]propan-1-one (III) using OXONE® (potassium peroxymonosulfate). The oxidation step achieves near-quantitative conversion under mild conditions (4°C, 18 hours).
Cyclization to Furanone Core
Cyclization of 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl (cyclopropylmethoxy)acetate (II) is catalyzed by 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile with isopropyl trifluoroacetate. This step directly yields polymorphic Form B of this compound upon pH adjustment to 3.5–4.5 using dilute hydrochloric acid.
Polymorphic Control and Crystallization
Polymorph B Isolation
Form B, the thermodynamically stable polymorph, is obtained without transitioning through metastable Form A. Key parameters include:
Phase-Transfer Catalysis Innovations
CN104803956A introduces tetrabutylammonium bromide to mediate hydroxylation and cyclopropylmethylation. This approach:
Scalability and Industrial Feasibility
Critical Success Factors
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| DBU | 38% |
| Cyclopropylmethyl bromide | 29% |
| Solvents | 22% |
| Oxidizing agents | 11% |
Scientific Research Applications
Introduction to Firocoxib
This compound is a selective non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine for the management of pain and inflammation associated with osteoarthritis and post-surgical recovery in dogs and horses. As a COX-2 inhibitor, it offers therapeutic benefits while minimizing gastrointestinal side effects typically associated with non-selective NSAIDs. This article explores the scientific research applications of this compound, including its efficacy, safety, and potential therapeutic roles in various animal models.
Pain Management in Canine Patients
This compound has been extensively studied for its effectiveness in managing pain related to osteoarthritis and postoperative recovery in dogs. Research indicates that this compound significantly reduces pain and lameness in dogs with experimentally induced synovitis. In a study comparing this compound with another NSAID, robenacoxib, this compound demonstrated superior analgesic effects at multiple time points post-administration, establishing it as a preferred choice for long-term pain management .
Case Study: Efficacy in Osteoarthritis
A clinical evaluation involving 25 dogs treated with this compound reported a low withdrawal rate due to gastrointestinal side effects (5.1%) and significant improvements in pain scores over time .
Cancer Treatment in Canines
Recent studies have explored the potential of this compound as an adjunct therapy in oncology, particularly for canine mammary tumors. In vitro studies showed that this compound induced apoptosis in two canine mammary gland tumor cell lines, suggesting its potential role as a neoadjuvant treatment .
Case Study: Canine Mammary Gland Tumors
In an experimental setup, female dogs with mammary tumors were treated with this compound prior to surgical intervention. The results indicated a decrease in tumor cell viability and enhanced apoptotic activity compared to control groups .
Safety Profile and Long-Term Use
This compound has been evaluated for its safety profile over extended periods. A preliminary study involving healthy horses treated with this compound for 40 days showed no significant adverse hematological or biochemical effects, supporting its long-term use .
Table: Hematological Effects of this compound in Horses
| Parameter | Baseline | Day 10 | Day 20 | Day 40 |
|---|---|---|---|---|
| Hemoglobin (g/dL) | 13.5 | 13.4 | 13.6 | 13.4 |
| Platelet Count (x10^3) | 300 | 290 | 295 | 298 |
| White Blood Cells (x10^3) | 6.5 | 6.4 | 6.6 | 6.5 |
Pharmacokinetics and Ex Vivo Pharmacodynamics
Pharmacokinetic studies have demonstrated that this compound maintains therapeutic plasma concentrations that effectively inhibit COX-2 while sparing COX-1 activity, thus reducing the risk of gastrointestinal irritation . In rabbits, pharmacodynamic evaluations indicated that this compound significantly decreased levels of inflammatory markers such as prostaglandin E2 following administration.
Table: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Half-life (hours) | 8-12 |
| Peak Plasma Concentration (µg/mL) | Varies by dosage |
| Therapeutic Dose Range (mg/kg) | Dogs: 5.3; Horses: 0.11-0.14 |
Mechanism of Action
Firocoxib exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Efficacy in Pain and Inflammation Management
Table 1: Comparative Efficacy in Pain Management
- Key Insights: this compound demonstrates superior or equivalent analgesia compared to both selective (grapiprant) and non-selective (phenylbutazone, carprofen) NSAIDs across species . In horses, this compound’s efficacy in chronic OA matches phenylbutazone but with improved joint-specific metrics (e.g., range of motion) .
Table 2: GI Ulceration Risk
- Key Insights: this compound induces less glandular ulceration than phenylbutazone but similar squamous ulceration, suggesting COX-1-independent pathways contribute to GI damage . Non-selective NSAIDs (e.g., piroxicam) carry higher GI risks due to COX-1 inhibition .
Anti-Tumor and Adjunctive Therapeutic Potential
Synergistic and Combination Therapies
- This compound + Vitamin C : Reduces intestinal ischemia-reperfusion injury in rats by lowering neutrophil accumulation and cytokine levels more effectively than either agent alone .
- This compound + PCSO-524: No significant additive effect in canine OA pain relief, but renal parameters (BUN, creatinine) require monitoring due to NSAID-associated risks .
Biological Activity
Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor primarily used in veterinary medicine for the management of pain and inflammation associated with conditions such as osteoarthritis and postoperative pain in dogs and horses. Its biological activity extends beyond simple analgesic effects, encompassing anti-inflammatory properties and potential anticancer effects. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain. This selectivity reduces gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. The inhibition of COX-2 leads to decreased levels of inflammatory mediators, thereby alleviating pain and inflammation.
Anti-inflammatory Activity
A recent study synthesized novel this compound analogues that demonstrated enhanced anti-inflammatory activity by balancing COX-1 and COX-2 inhibition. Among these, compound 9d showed potent inhibition and effectively suppressed the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS) .
Table 1: Inhibition Potency of this compound Analogues
| Compound | COX-1 Inhibition | COX-2 Inhibition | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | High | 25.21 |
| 9d | Low | Very High | 12.5 |
Anticancer Potential
This compound has been investigated for its potential anticancer effects, particularly in canine mammary tumors (CMT). A study evaluated this compound's pro-apoptotic effects on two CMT cell lines. The results indicated that this compound treatment significantly increased apoptosis in tumor cells, with IC50 values of 25.21 µM for UNESP-CM5 and 27.41 µM for UNESP-MM1 cell lines .
Table 2: Apoptosis Induction in Canine Mammary Tumor Cell Lines
| Cell Line | IC50 (µM) | % Apoptosis (Annexin V+/PI+) |
|---|---|---|
| UNESP-CM5 | 25.21 | 33.1 |
| UNESP-MM1 | 27.41 | 74.9 |
Case Studies
In a clinical trial involving dogs with CMT, patients treated with this compound showed a statistically significant increase in apoptotic cells compared to the control group after two weeks of treatment . The mean number of COX-2/caspase-3 double-stained cells increased from 8.7 ± 2.36 before treatment to 18.15 ± 4.62 after treatment, indicating enhanced apoptosis in response to this compound therapy (P = 0.0007).
Safety Profile
This compound is generally well-tolerated in veterinary applications; however, monitoring for adverse effects is essential. Clinical trials have reported mild transient reactions such as lameness or injection site inflammation, but these symptoms typically resolve without intervention .
Q & A
Q. What are the primary pharmacological targets of Firocoxib, and how do they influence experimental design in in vitro studies?
this compound selectively inhibits cyclooxygenase-2 (COX-2) with minimal effects on COX-1. In vitro studies should quantify COX-2 selectivity using comparative assays (e.g., enzyme inhibition kinetics or prostaglandin E2 [PGE2] suppression in LPS-stimulated cells). Ensure consistent LPS concentrations (high vs. low) to model inflammatory conditions, as LPS dose-dependently modulates COX-2 expression and PGE2 synthesis . Use validated primers for qPCR analysis of COX-2, microsomal prostaglandin E synthase-1 (mPGES-1), and cytosolic phospholipase A2 (cPLA2) to assess downstream effects .
Q. How should researchers determine appropriate dosing regimens for this compound in preclinical studies to ensure translational relevance?
Dosing should align with pharmacokinetic (PK) parameters such as bioavailability, half-life, and tissue distribution. For example, in equine studies, plasma concentrations of 24–36 ng/mL are required for efficacy. Use species-specific PK models and validate doses via LC-MS/MS to ensure target engagement. Include control groups treated with vehicle or non-selective NSAIDs (e.g., flunixin) for comparative analysis of COX-1/COX-2 inhibition .
Q. What methodological steps are critical for ensuring reproducibility in this compound experiments?
- Standardize cell culture conditions (e.g., LPS stimulation time, serum concentration).
- Use internal controls (e.g., housekeeping genes like GAPDH for qPCR) and normalize data to baseline (e.g., ΔΔCT method).
- Predefine statistical thresholds (e.g., p < 0.05 with Student-Newman-Keuls post hoc tests) and report effect sizes.
- Document reagent sources (e.g., primer sequences, LPS batches) to mitigate variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data regarding this compound’s COX-2 selectivity?
Discrepancies often arise from differences in inflammatory microenvironments. Apply a principal contradiction analysis (PCA):
- Identify the dominant factor (e.g., LPS concentration in vitro vs. tissue-specific cytokine profiles in vivo).
- Use ex vivo models (e.g., whole-blood assays) to bridge gaps between isolated cells and systemic responses.
- Conduct meta-analyses of published EC50 values across models to quantify variability .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies involving multiple inflammatory markers?
Use two-way ANOVA with repeated measures to assess interactions between this compound treatment and inflammatory stimuli (e.g., LPS concentration). For non-normal data, apply logarithmic transformations (base 10 for gene expression) and validate normality via Shapiro-Wilk tests. Pairwise comparisons should adjust for multiple testing (e.g., Bonferroni correction) .
Q. How can PICOT frameworks improve the design of clinical trials investigating this compound’s efficacy in chronic inflammatory conditions?
Structure research questions using PICOT:
- P (Population): Species/strain (e.g., canine osteoarthritis models).
- I (Intervention): this compound dose (e.g., 5 mg/kg/day).
- C (Comparison): Active comparator (e.g., carprofen) or placebo.
- O (Outcome): Pain score reduction, synovial fluid PGE2 levels.
- T (Time): 12-week follow-up. This ensures alignment with translational endpoints and reduces confounding variables .
Q. How should researchers address gaps in the literature on this compound’s off-target effects?
Conduct systematic reviews using PRISMA guidelines:
- Search EMBASE, PubMed, and species-specific databases (e.g., CAB Abstracts for veterinary studies).
- Use MeSH terms: "this compound/pharmacology," "COX-2 Inhibitors/adverse effects."
- Screen for studies reporting off-target kinase inhibition or gastrointestinal toxicity.
- Apply GRADE criteria to assess evidence quality .
Q. What experimental models best capture this compound’s dual role in inflammation and cancer progression?
Use 3D co-culture systems (e.g., tumor-associated macrophages + cancer cells) to study this compound’s impact on tumor microenvironment PGE2 levels. Combine transcriptomic profiling (RNA-seq) with functional assays (e.g., invasion/migration) to identify COX-2-independent pathways .
Ethical & Reporting Standards
Q. How should researchers document negative or inconclusive results in this compound studies?
Adhere to ARRIVE 2.0 guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
